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Compound of Interest

Compound Name: AZD4694 Precursor

Cat. No.: B15615925

For researchers, scientists, and drug development professionals, this document provides
detailed application notes and protocols for the automated synthesis of 18F-AZD4694, a
promising radioligand for positron emission tomography (PET) imaging of amyloid-$ plaques in
the brain.

18F-AZD4694, also known as 8F-NAV4694, is a fluorinated amyloid-3 imaging agent with high
affinity and specificity for amyloid plaques, making it a valuable tool in Alzheimer's disease
research and diagnosis.[1][2][3] Its favorable radioactive half-life of approximately 110 minutes
allows for centralized production and distribution.[3] This document outlines the automated
synthesis process from the precursor, including reaction conditions, purification, and quality
control, to facilitate its broader application in clinical and research settings.

l. Synthesis Overview

The automated synthesis of 18F-AZD4694 is typically performed on a dedicated synthesis
module, such as the GE TRACERIab™ FX2N. The process involves a two-step reaction
sequence:

» Nucleophilic Radiofluorination: The precursor, an N-Boc protected nitro-precursor of
AZD4694, undergoes a nucleophilic substitution reaction with [*8F]fluoride.[4][5] This reaction
is facilitated by a phase-transfer catalyst, such as Kryptofix 2.2.2, in the presence of a weak
base like potassium carbonate.
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» Acidic Deprotection: The N-Boc protecting group is subsequently removed by acid hydrolysis
to yield the final 18F-AZD4694 product.[4][5]

The crude product is then purified using solid-phase extraction (SPE) with a C18 cartridge to
remove unreacted [*8F]fluoride and other impurities.

Il. Quantitative Data Summary

The following table summarizes the key quantitative parameters for the automated synthesis of

18F-AZD4694, compiled from various studies.

Parameter Value Reference
Precursor Amount 2.0mg [6]
[*8F]Fluoride Activity Variable

Kryptofix 2.2.2 11+1mg [1]
Potassium Carbonate 15-20 pmol [1]

Reaction Solvent

Dimethyl sulfoxide (DMSO)

[1](6]

Reaction Temperature

105-110°C

[1](6]

Reaction Time (Fluorination)

7-10 minutes

[1](6]

Deprotection Reagent

0.6 M Hydrochloric Acid (HCI)

[6]

Deprotection Time 5 minutes [6]
Radiochemical Yield (decay

13+3% [6]
corrected)
Radiochemical Purity > 99% [6]

Molar Activity

255 + 125 GBg/pumol

[6]

Total Synthesis Time

~50-60 minutes

[7](8]

lll. Experimental Protocols

This section provides a detailed methodology for the automated synthesis of 18F-AZD4694.
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A. Reagent and Consumable Preparation

e Precursor Solution: Dissolve 2 mg of the AZD4694 N-Boc nitro-precursor in 1 mL of
anhydrous dimethyl sulfoxide (DMSO).

o Kryptofix 2.2.2/K2COs Solution: Prepare a solution containing 11 + 1 mg of Kryptofix 2.2.2
and 15-20 umol of potassium carbonate in 1.5 mL of acetonitrile.[1]

o Deprotection Solution: Prepare a 0.6 M solution of hydrochloric acid (HCI).[6]

» Neutralization Solution: Prepare a suitable neutralization solution (e.g., sodium hydroxide or
sodium bicarbonate) to adjust the pH of the final product.

 Purification Cartridges: Pre-condition a Sep-Pak C18 plus long cartridge by washing with
ethanol followed by water for injection.[6]

o Other Reagents: Ensure availability of anhydrous acetonitrile, sterile water for injection, and
sterile saline for formulation.

B. Automated Synthesizer Setup

The following provides a general setup for an automated synthesis module. Refer to the
specific manufacturer's instructions for your synthesizer.

Load all prepared reagents into the appropriate vials and positions on the synthesizer.

Install the pre-conditioned C18 purification cartridge.

Ensure all tubing and connections are secure and sterile.

Program the synthesis sequence according to the steps outlined below.

C. Automated Synthesis Sequence

e [*8F]Fluoride Trapping and Elution:

o Load the aqueous [*8F]fluoride produced from the cyclotron onto a pre-conditioned anion
exchange cartridge (e.g., QMA).
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o Elute the trapped [*8F]fluoride into the reactor vessel using the Kryptofix 2.2.2/K2COs
solution.[1]

Azeotropic Drying:

o Evaporate the solvent to dryness under a stream of inert gas (e.g., nitrogen) and reduced
pressure at approximately 95°C.[1]

o Add anhydrous acetonitrile and repeat the evaporation process to ensure the [*8F]fluoride-
Kryptofix complex is anhydrous.

Radiofluorination:

o Add the precursor solution (in DMSO) to the reactor vessel.

o Heat the reaction mixture to 105-110°C for 7-10 minutes.[1][6]
Deprotection:

o Cool the reaction mixture.

o Add the 0.6 M HCI solution to the reactor.[6]

o Heat the mixture for 5 minutes to effect the deprotection.[6]

Neutralization and Purification:

o

Cool the reaction mixture and neutralize with the appropriate base.

[e]

Load the crude reaction mixture onto the pre-conditioned C18 cartridge.

o

Wash the cartridge with sterile water for injection to remove unreacted [*8F]fluoride and
polar impurities.

o

Elute the purified 18F-AZD4694 from the C18 cartridge using ethanol.
Formulation:

o Dilute the ethanolic solution of 18F-AZD4694 with sterile saline for injection.
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o Pass the final product through a sterile filter (0.22 pum) into a sterile collection vial.

IV. Quality Control

Perform the following quality control tests on the final product:

Appearance: The solution should be clear and free of particulate matter.

e pH: The pH should be within the acceptable range for intravenous injection (typically 4.5 -
7.5).

» Radiochemical Purity and Identity: Analyze the product using high-performance liquid
chromatography (HPLC) equipped with a radioactivity detector. The retention time of the
product should match that of a non-radioactive AZD4694 standard.[6]

e Residual Solvents: Analyze for residual solvents such as DMSO and ethanol using gas
chromatography (GC) to ensure they are below the limits specified in the pharmacopeia.[6]

» Radionuclidic Purity: Confirm the identity of the radionuclide as 8F using a multichannel
analyzer.

o Bacterial Endotoxins: Perform a Limulus Amebocyte Lysate (LAL) test to ensure the product
is sterile.

 Sterility: Perform a sterility test according to standard pharmacopeial methods.

V. Visualizations
A. Synthesis Signhaling Pathway
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Caption: Chemical pathway for the synthesis of 18F-AZD4694.

B. Experimental Workflow
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Caption: Automated synthesis workflow for 18F-AZD4694.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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